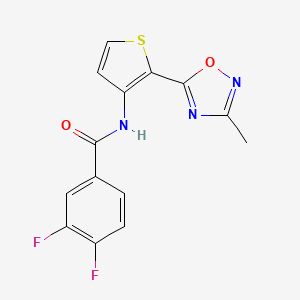

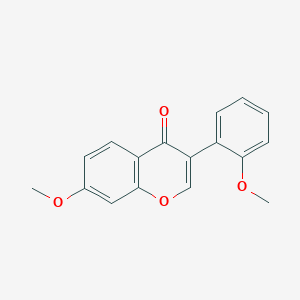

7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one” is a type of extended flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, anti-oxidant, and anti-cancer activities .

Synthesis Analysis

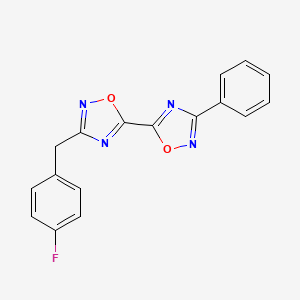

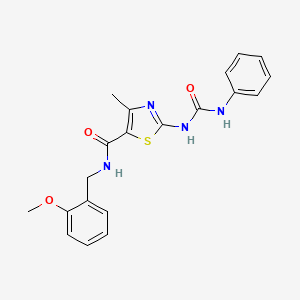

The compound can be synthesized via a one-pot Claisen–Schmidt condensation reaction . In this reaction, a solution of 7–methoxy-3,4-dihydronaphthalen-1 (2 H )-one and 6-methoxy-3-pyridinecarbaldehyde in methanol is used, and a 20% NaOH solution is added .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 3,4-dihydronaphthalen-1(2H)-one core, with 7-methoxy and 2-methoxyphenyl groups . These groups are not coplanar with each other, which may increase the likelihood of interactions with bioactive molecules .科学的研究の応用

Antimicrobial and Anti-inflammatory Effects

- Tectorigenin Monohydrate : Isolated from Belamcanda chinensis, this compound shows antimicrobiotic and anti-inflammatory effects. Its molecular structure involves a chromen-4-one system and a benzene ring, linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).

Phototransformation and Synthesis

- Phototransformation of Chromenones : Studies on 2-(3-methoxyphenyl)-4H-chromen-4-ones have shown unique phototransformation properties, resulting in the production of exotic tetracyclic scaffolds and dealkoxylation effects (Khanna, Dalal, Kumar, & Kamboj, 2015).

- Synthesis of Novel Compounds : New compounds with the 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one structure have been synthesized, showing significant antibacterial and antifungal activity. These compounds were analyzed through molecular docking studies (Mandala et al., 2013).

Health Applications

- Reduction of Atherogenic Index : The compound isolated from Swietenia macrophylla King seeds significantly reduced the atherogenic index in hyperlipidemic rats, also lowering the expression of certain genes. This indicates potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).

Molecular Modeling and Analysis

- Molecular Docking and Analyses : Novel hybrid compounds containing pyrazole and coumarin cores, including a specific 7-methoxy-2H-chromen-2-one variant, have been characterized through various spectroscopic and molecular analyses. These studies include molecular docking with interleukin-6, highlighting its interaction potential (Sert et al., 2018).

作用機序

Target of Action

It’s known that similar compounds, such as chalcone analogues, have been shown to act as potent inhibitors of the monoamine oxidase enzymes .

Mode of Action

The compound’s mode of action is likely related to its structural configurationThis twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially enhancing its biological activity .

Biochemical Pathways

Similar compounds have been found to inhibit the monoamine oxidase enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters .

Result of Action

Similar compounds have demonstrated antioxidant properties , and some chalcone-like derivatives containing 6-methoxy-3,4-dihydronaphthalenone have shown potential antioxidant properties .

特性

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-13-16(9-11)21-10-14(17(13)18)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKZEEGZDCPPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)